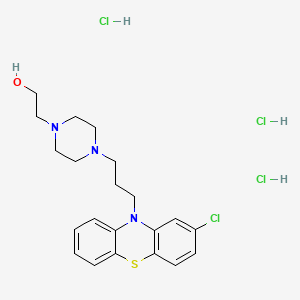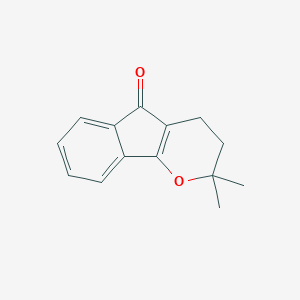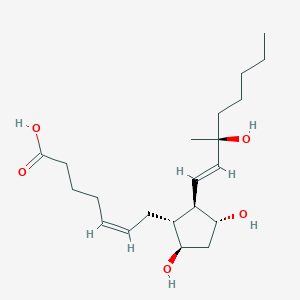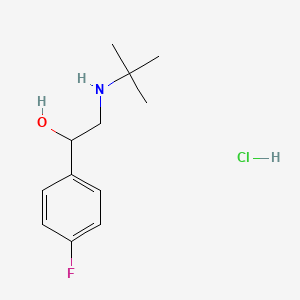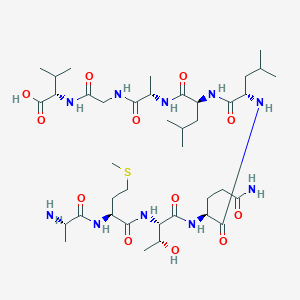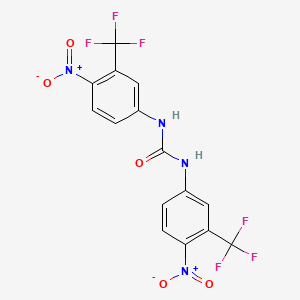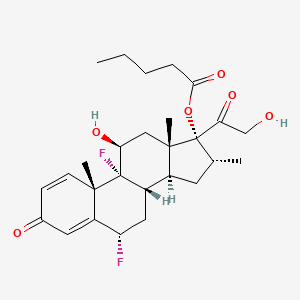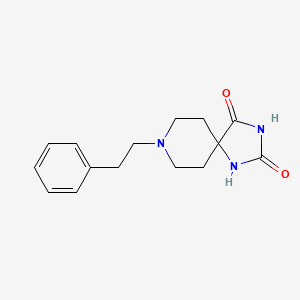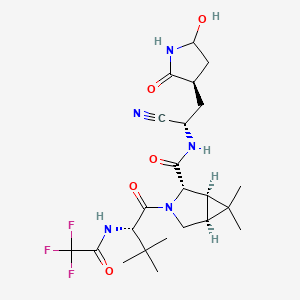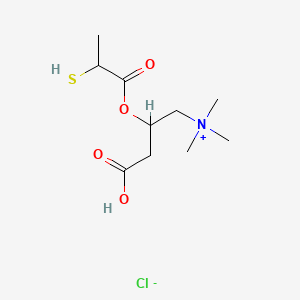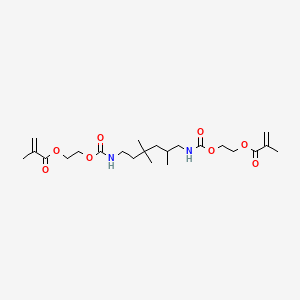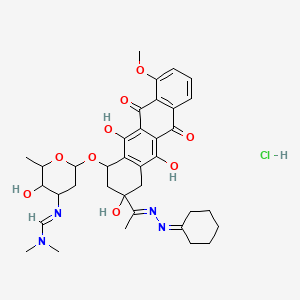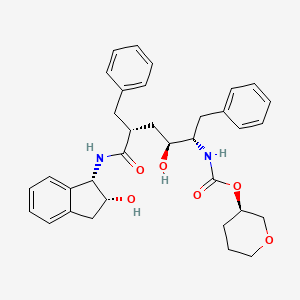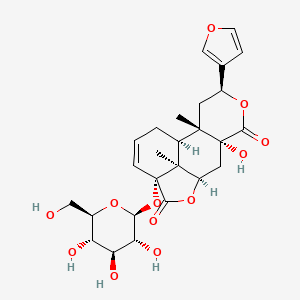
5-Chloro-3-(5-(p-chlorophenyl)-1,3,4-oxadiazol-2-ylimino)-2-indolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-(5-(p-chlorophenyl)-1,3,4-oxadiazol-2-ylimino)-2-indolinone is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and material science. This compound features a unique structure combining an indolinone core with a 1,3,4-oxadiazole moiety, making it a versatile candidate for various chemical reactions and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(5-(p-chlorophenyl)-1,3,4-oxadiazol-2-ylimino)-2-indolinone typically involves the following steps:
Formation of the Indolinone Core: The indolinone core can be synthesized through the cyclization of an appropriate aniline derivative with a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Oxadiazole Ring: The 1,3,4-oxadiazole ring is introduced by reacting the indolinone derivative with a hydrazine derivative, followed by cyclization with a carboxylic acid derivative or its equivalent.
Chlorination: The final step involves the chlorination of the compound to introduce the chlorine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indolinone core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the oxadiazole ring or the indolinone core to yield reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown promise as an antimicrobial and antifungal agent, with studies indicating significant activity against various pathogenic strains.
Medicine: The compound is being explored for its potential anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-Chloro-3-(5-(p-chlorophenyl)-1,3,4-oxadiazol-2-ylimino)-2-indolinone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in microbial growth, inflammation, or cancer cell proliferation.
Pathways Involved: It can modulate various biochemical pathways, including those related to oxidative stress, apoptosis, and cell signaling.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-3-methyl-1-phenylpyrazole-4-carbonitrile: This compound shares a similar chlorinated heterocyclic structure and has been studied for its antimicrobial and anti-inflammatory activities.
4-amino-3-methyl-1-phenyl-1H-selenolo[2,3-c]pyrazole-5-carboxamide: Another related compound with a different heterocyclic core, known for its significant antibacterial and antifungal properties.
Uniqueness
5-Chloro-3-(5-(p-chlorophenyl)-1,3,4-oxadiazol-2-ylimino)-2-indolinone stands out due to its unique combination of an indolinone core and an oxadiazole ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
84640-87-9 |
|---|---|
Fórmula molecular |
C16H8Cl2N4O2 |
Peso molecular |
359.2 g/mol |
Nombre IUPAC |
(3E)-5-chloro-3-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]imino]-1H-indol-2-one |
InChI |
InChI=1S/C16H8Cl2N4O2/c17-9-3-1-8(2-4-9)15-21-22-16(24-15)20-13-11-7-10(18)5-6-12(11)19-14(13)23/h1-7H,(H,19,20,22,23) |
Clave InChI |
DVEKASOQLJFRKP-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC(=CC=C1C2=NN=C(O2)/N=C/3\C4=C(C=CC(=C4)Cl)NC3=O)Cl |
SMILES canónico |
C1=CC(=CC=C1C2=NN=C(O2)N=C3C4=C(C=CC(=C4)Cl)NC3=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


